6-allyl-9-chloro-6H-indolo[2,3-b]quinoxaline -

6-allyl-9-chloro-6H-indolo[2,3-b]quinoxaline

Catalog Number: EVT-5749042
CAS Number:
Molecular Formula: C17H12ClN3
Molecular Weight: 293.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,3-Dimethyl-6-(dimethylaminoethyl)-9-hydroxy-6H-indolo-[2,3-b]quinoxaline (9-OH-B220)

Compound Description: 9-OH-B220 is an antiviral quinoxaline derivative investigated for its interactions with DNA and RNA. It exhibits strong binding affinity to both double and triple helical DNA and RNA structures, suggesting its potential as an intercalating agent []. The compound shows promising antiviral activity and low toxicity, making it a potential candidate for antigene and antiretroviral therapies [].

6,8-Dinitro-11H-indeno[1,2-b]quinoxalin-11-one

Compound Description: This compound is a novel quinoxaline derivative synthesized using 4,6-dinitro-o-phenylenediamine as a starting material []. Its structure was confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry [].

1,3-Dinitro-6H-indolo[2,3-b]quinoxaline

Compound Description: Similar to the previous compound, this novel quinoxaline derivative is synthesized using 4,6-dinitro-o-phenylenediamine []. Its structure was confirmed through NMR, IR, and mass spectrometry [].

2,3-Dimethyl-6-((2-dimethylamino)ethyl)-6H-indolo[2,3-b]quinoxaline (B220)

Compound Description: B220 has shown radioprotective effects in female C3H mice exposed to whole-body gamma-radiation []. It increased median survival time and protected young mice from growth retardation and graying of hair induced by radiation [].

9-Chloro-2,3 dimethyl-6-(N,N-dimethylamino-2-oxoethyl)-6H-indolo[2,3-b]quinoxaline (Rabeximod)

Compound Description: Rabeximod is a novel small-molecule drug that has demonstrated promising results in reducing disease severity in animal models of rheumatoid arthritis and multiple sclerosis [, ]. It acts by decreasing the activation of inflammatory cells, particularly macrophages, downstream of TLR2 and TLR4 stimulation [].

9-Iodo-6H-indolo[2,3-b]quinoxaline

Compound Description: This compound served as a key intermediate in the synthesis of tetracyclic indolo[2,3-b]quinoxaline derivatives via Sonogashira-Hagihara C-C cross-coupling reactions []. The iodine atom at the 9-position enables further derivatization at this site.

6-Benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline

Compound Description: This compound served as the aryl halide in the Cu-catalyzed modified Ullmann protocol to synthesize an indolo-quinoxaline derivative [].

Series of 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines

Compound Description: A series of 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines were synthesized and evaluated for their anticancer and cytostatic activities []. Some compounds within this series, specifically 5b, 5d, 5g, and 5l, exhibited notable anticancer activity against various human tumor cell lines []. Additionally, compound 5h displayed cytostatic activity against human Molt 4/C8 and CEM T-lymphocytes, while compound 7i showed activity against murine L1210 leukemia cells [].

Ethyl indolo[2,3-b]quinoxaline-6-acetate

Compound Description: This compound is a key intermediate in synthesizing various 6H-indolo[2,3-b]quinoxaline derivatives. It is prepared either by carbethoxymethylation of 6H-indolo[2,3-b]quinoxaline or by reacting N-(ethoxycarbonylmethyl)isatin with o-phenylenediamine under microwave irradiation [].

Series of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives

Compound Description: This series of novel compounds was designed as potential antitumor agents []. They are characterized by positive charges at the 11-N position and the side-chain alkylamino group. These compounds exhibit increased DNA binding affinity, suggesting their potential as DNA intercalators []. The incorporation of fluorine and alkyl amino side chains, along with the positive charge at the 11-N position, contribute to their antitumor activity and enhanced DNA binding ability [].

5/7-Chloro/fluoro-3-((4-methoxybenzyl)imino)indolin-2-ones

Compound Description: This series represents isatin derivatives synthesized and tested for in vitro cytotoxicity against various cancer cell lines including HeLa, SK-BR-3, and MCF-7 []. Notably, compound 5f from this series exhibited significant cytotoxic activity against all three cell lines [].

Relevance: These compounds, although not strictly indolo[2,3-b]quinoxalines, represent important precursors. They can be converted to indolo[2,3-b]quinoxalines through condensation reactions, as evidenced by the synthesis of 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines []. The presence of chlorine and fluorine substituents in these precursors further underscores the relevance of halogen substitutions in the final indolo[2,3-b]quinoxaline derivatives, like 6-allyl-9-chloro-6H-indolo[2,3-b]quinoxaline.

6-Butyl-chloro/fluoro-6H-indolo[2,3-b]quinoxalines

Compound Description: This series of quinoxaline derivatives was synthesized and evaluated for cytotoxicity against HeLa, SK-BR-3, and MCF-7 cancer cell lines []. Compounds 4d, 4e, and 4g showed significant activity against HeLa cells, with 4d demonstrating the highest cytotoxicity in the series [].

Properties

Product Name

6-allyl-9-chloro-6H-indolo[2,3-b]quinoxaline

IUPAC Name

9-chloro-6-prop-2-enylindolo[3,2-b]quinoxaline

Molecular Formula

C17H12ClN3

Molecular Weight

293.7 g/mol

InChI

InChI=1S/C17H12ClN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h2-8,10H,1,9H2

InChI Key

ZYCYXCYHYCZADT-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.